molecular formula C25H23N3O3 B11257490 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No.: B11257490
M. Wt: 413.5 g/mol
InChI Key: NLEXROIAAUMNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a quinoline core, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a dimethoxybenzene derivative and an acyl chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze ROS production. It may also inhibit specific enzymes involved in oxidative stress and inflammation pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide can be compared with similar compounds such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the quinoline and pyridine rings, resulting in different chemical properties and applications.

    3,4-Dimethoxyphenethylamine: This compound has a simpler structure with only the dimethoxyphenyl group and an amine, making it less complex but still useful in various chemical reactions.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: This compound includes a thiourea group and is known for its antioxidant properties, similar to this compound.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-30-23-11-10-17(15-24(23)31-2)12-14-27-25(29)19-16-22(21-9-5-6-13-26-21)28-20-8-4-3-7-18(19)20/h3-11,13,15-16H,12,14H2,1-2H3,(H,27,29)

InChI Key

NLEXROIAAUMNCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.